2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide
Overview
Description
2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is fused with a phenyl group and an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide typically involves the reaction of 2-hydroxyacetophenone with 4H-chromen-4-one in the presence of carbon disulfide, potassium carbonate, and bromoethane. The reaction mixture is heated to 35°C with efficient stirring and monitored by thin layer chromatography (TLC) until completion . The resulting mixture is then cooled, poured into ice water, and extracted with ethyl acetate. The organic layers are washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl and chromen rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl or chromen rings.
Scientific Research Applications
2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide involves its interaction with various molecular targets and pathways. The compound’s chromen ring system can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-2-phenylchromen-3-yl)oxyacetonitrile: Similar structure but with a nitrile group instead of an acetamide group.
2-(2-oxo-2-phenylethyl)-4H-chromen-4-one: Contains a similar chromen ring system but with different substituents.
(±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: A chlorinated derivative with potential anti-inflammatory activity.
Uniqueness
2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-20(24-17-11-5-2-6-12-17)15-27-23-21(26)18-13-7-8-14-19(18)28-22(23)16-9-3-1-4-10-16/h1-14H,15H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIJVIBONNOSPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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